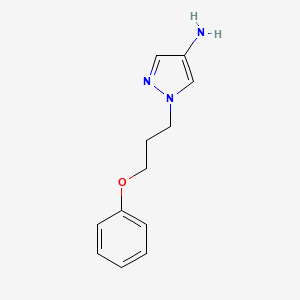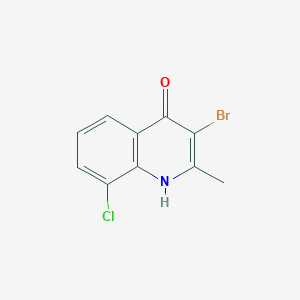
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% (C7H5Cl3O2) is an important chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 181-183 °C and a boiling point of 282 °C. It is soluble in water and ethanol, and insoluble in diethyl ether. C7H5Cl3O2 is used in various laboratory experiments and is commonly used in organic synthesis.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% is used in various scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. It is used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a reagent in the analysis of organic compounds, such as proteins and lipids. In biochemistry, 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% is used in the synthesis of various enzymes, hormones, and other biomolecules.
Wirkmechanismus
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% acts as an acylating agent in the Friedel-Crafts acylation reaction. It reacts with an aromatic compound to form a chloroacetyl group, which is then reacted with the aromatic compound to form the desired 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% product.
Biochemical and Physiological Effects
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% has no known biochemical or physiological effects. It is used as a reagent in various laboratory experiments and is not known to have any effect on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% in laboratory experiments is its high reactivity and low cost. It is also relatively easy to handle and store, and is not toxic or hazardous. However, 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% is not suitable for use in reactions that require a high degree of selectivity or specificity, as it can react with multiple aromatic compounds.
Zukünftige Richtungen
There are several potential future directions for the use of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% in scientific research. These include its use in the synthesis of novel organic compounds, the development of new analytical techniques, and the exploration of its potential applications in biochemistry and medicine. Additionally, further research into the mechanism of action of 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% may lead to the development of more efficient and selective synthetic processes.
Synthesemethoden
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% is synthesized using the Friedel-Crafts acylation reaction. This reaction involves the reaction of an aromatic compound with an acyl chloride in the presence of an aluminum chloride catalyst. In this reaction, the aromatic compound is 2-chloro-5-(3-chloro-2-methylphenyl)benzene and the acyl chloride is chloroacetic acid. The reaction proceeds with the formation of a chloroacetyl group, which is then reacted with the aromatic compound to form the desired 2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid, 95% product.
Eigenschaften
IUPAC Name |
2-chloro-5-(3-chloro-2-methylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXUSIOQERQSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690278 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-chloro-2-methylphenyl)benzoic acid | |
CAS RN |
1261928-58-8 |
Source


|
| Record name | 3',4-Dichloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(2-Pyrrolidinyl)-1,2,4-oxadiazol-3-yl]pyridine trifluoroacetate, 95%](/img/structure/B6416396.png)





![1-[3-(Propan-2-yl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6416428.png)






